molecular formula C12H24O2 B1670070 2-Ethyldecanoic acid CAS No. 2874-76-2

2-Ethyldecanoic acid

Cat. No.: B1670070
CAS No.: 2874-76-2
M. Wt: 200.32 g/mol
InChI Key: WJZIPMQUKSTHLV-UHFFFAOYSA-N
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Description

2-Ethyldecanoic acid is an organic compound with the molecular formula C12H24O2. It is a carboxylic acid with a long aliphatic chain, making it a member of the fatty acid family. This compound is known for its versatility in various industrial applications, particularly in the production of metal salts used as catalysts and stabilizers.

Mechanism of Action

Target of Action

2-Ethyldecanoic acid, also known as Decanoic acid, 2-ethyl-, is an organic carboxylic acid . It is a versatile compound with myriad applications in the pharmaceutical industry and chemical synthesis It has been shown to exhibit remarkable inhibitory effects against corrosion , suggesting that it may interact with metal surfaces or other materials prone to corrosion.

Mode of Action

The exact mode of action of this compound is not well-documented. As a carboxylic acid, it can donate a proton (H+) in a solution, which may influence the pH and potentially interact with various biological targets. Its anti-corrosive properties suggest that it may form a protective layer on surfaces, preventing oxidation and corrosion

Biochemical Pathways

As a carboxylic acid, it may participate in various biochemical reactions, such as esterification . In these reactions, the carboxyl group (-COOH) of the acid can react with an alcohol to form an ester and water. This reaction is commonly used in the synthesis of various compounds in the pharmaceutical industry .

Pharmacokinetics

Metabolism of carboxylic acids typically occurs in the liver, often involving reactions such as oxidation and conjugation . The compound is likely excreted in the urine and feces, although the specific proportions may vary depending on various factors.

Result of Action

Its anti-corrosive properties suggest that it may form a protective layer on surfaces, preventing oxidation and corrosion . This could have various implications depending on the context, such as prolonging the lifespan of metal components in industrial settings.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the ionization of the carboxylic acid group, potentially influencing its reactivity. Temperature may also play a role, as it can influence the rate of chemical reactions. Furthermore, the presence of other substances, such as metals in the case of its anti-corrosive properties, can also impact its action .

Biochemical Analysis

Biochemical Properties

It is known that MCFAs, including 2-Ethyldecanoic acid, can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . This suggests that this compound may interact with various enzymes and proteins involved in fatty acid metabolism.

Cellular Effects

The specific cellular effects of this compound are not well-documented. Mcfas are known to have various effects on cellular processes. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that MCFAs can be directly transported into mitochondria, where they undergo β-oxidation to produce energy . This suggests that this compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Dosage Effects in Animal Models

It is known that MCFAs can have various effects in animal models, depending on the dosage

Metabolic Pathways

This compound, as a MCFA, is likely involved in fatty acid metabolism. MCFAs are known to undergo β-oxidation in mitochondria to produce energy . This suggests that this compound may interact with enzymes involved in this metabolic pathway.

Transport and Distribution

MCFAs, including this compound, can be directly transported into mitochondria without the need for the carnitine shuttle, which is required for the transport of long-chain fatty acids . This suggests that this compound may be distributed within cells and tissues differently than long-chain fatty acids.

Subcellular Localization

Given that MCFAs can be directly transported into mitochondria , it is likely that this compound is also localized in mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyldecanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-ethyldecanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by hydrogenation and oxidation steps. This method allows for large-scale production with high yields. The reaction conditions include the use of catalysts such as rhodium complexes and high-pressure hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyldecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce dicarboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

    Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, dry ether, low temperatures.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts, reflux conditions.

    Substitution: Halogens (chlorine, bromine), UV light or radical initiators.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 2-Ethyldecanol.

    Esterification: Ethyl 2-ethyldecanoate and other esters.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Ethyldecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug formulation and delivery systems.

    Industry: Utilized in the production of metal salts, which serve as catalysts in polymerization reactions and stabilizers in plastics.

Comparison with Similar Compounds

2-Ethyldecanoic acid can be compared with other fatty acids such as:

    Decanoic acid: Lacks the ethyl group, making it less branched and potentially less reactive in certain chemical reactions.

    2-Ethylhexanoic acid: Has a shorter aliphatic chain, which may influence its solubility and reactivity.

    Lauric acid: A saturated fatty acid with a similar chain length but without branching, affecting its physical and chemical properties.

Uniqueness: The presence of the ethyl group in this compound introduces branching, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable compound in specific industrial and research applications where such properties are desired.

Properties

IUPAC Name

2-ethyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11(4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZIPMQUKSTHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881260
Record name 2-ethyldecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2874-76-2
Record name 2-Ethyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2874-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002874762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-ethyl-
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Record name 2-ethyldecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyldecanoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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